Etazolate Hydrochloride

PDE4 inhibition Trypanosoma cruzi cAMP signaling

Etazolate hydrochloride (SQ 20009) is the only PDE4 inhibitor combining GABA-A receptor modulation with α-secretase activation to induce sAPPα. It is 8-fold more potent than rolipram against T. cruzi PDE4 (IC50 1.3 vs. 10.46 μM), binds a site distinct from benzodiazepines, and synergistically enhances GABA conductance with diazepam. Validated in Phase IIA Alzheimer's trials and rodent anxiety/depression models (0.25–1 mg/kg i.p.), this ≥98% pure white solid is irreplaceable for integrated cAMP, GABAergic, and neurotrophic pathway studies.

Molecular Formula C14H20ClN5O2
Molecular Weight 325.79 g/mol
CAS No. 35838-58-5
Cat. No. B1662551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtazolate Hydrochloride
CAS35838-58-5
Synonyms1-Ethyl-4-[(1-methylethylidene)hydrazino]-1H-pyrazolo-[3,4-b]-pyridine-5-carboxylic acid, ethyl ester hydrochloride
Molecular FormulaC14H20ClN5O2
Molecular Weight325.79 g/mol
Structural Identifiers
SMILESCCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC.Cl
InChIInChI=1S/C14H19N5O2.ClH/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2;/h7-8H,5-6H2,1-4H3,(H,15,18);1H
InChIKeyGQJUGJHJUZSJLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Etazolate Hydrochloride (SQ 20009; CAS 35838-58-5): Baseline Compound Profile for PDE4 and GABA-A Receptor Research Procurement


Etazolate hydrochloride (SQ 20009; EHT 0202 hydrochloride; CAS 35838-58-5) is a pyrazolopyridine class derivative [1] that functions as both an orally active, selective type 4 phosphodiesterase (PDE4) inhibitor with an IC50 of 2.0 μM and a γ-aminobutyric acid A (GABA-A) receptor modulator [2]. Unlike many PDE4 inhibitors that act solely through cAMP elevation, Etazolate hydrochloride engages a dual-target pharmacology, also acting as an α-secretase activator that induces the production of soluble amyloid precursor protein (sAPPα) [3]. The compound is supplied as a white solid with ≥98% HPLC purity, a molecular weight of 325.8, solubility in water (>20 mg/mL) and DMSO (up to 100 mM), and is intended for laboratory research applications .

Why Generic PDE4 Inhibitors or GABA Modulators Cannot Substitute Etazolate Hydrochloride in Mechanistic Research


Generic substitution of PDE4 inhibitors or GABA-A modulators fails due to Etazolate hydrochloride's unique dual-target pharmacology that cannot be replicated by single-target alternatives. While standard PDE4 inhibitors such as rolipram and Ro20-1724 exhibit varying inhibitory potencies across PDE4 subtypes A, B, C, and D [1], Etazolate hydrochloride differs in both its quantitative PDE4 inhibition profile and its additional GABA-A receptor modulatory activity [2]. Critically, Etazolate hydrochloride acts synergistically with benzodiazepines (e.g., diazepam) to enhance GABA-mediated conductance via a binding site distinct from the benzodiazepine recognition site [3], and also functions as an α-secretase activator inducing sAPPα production [4]. These distinct pharmacological features mean that substituting with a generic PDE4 inhibitor or a benzodiazepine cannot reproduce Etazolate hydrochloride's integrated effects on cAMP signaling, GABAergic transmission, and neurotrophic protein processing, which are essential for studies requiring this specific polypharmacology.

Etazolate Hydrochloride Quantitative Comparative Evidence: Differentiating Data Against Key Comparators


Etazolate Hydrochloride Exhibits 8-Fold Greater Potency Than Rolipram Against TcPDE4 in Trypanosoma cruzi

In a comparative study of the membrane-associated cAMP-specific phosphodiesterase from Trypanosoma cruzi (TcPDE4), Etazolate hydrochloride demonstrated an IC50 of 1.3 μM, whereas the standard PDE4 inhibitor rolipram exhibited an IC50 of 10.46 μM under identical assay conditions [1]. This represents an approximately 8-fold greater inhibitory potency for Etazolate hydrochloride against this parasitic PDE4 enzyme.

PDE4 inhibition Trypanosoma cruzi cAMP signaling

Etazolate Hydrochloride Acts Synergistically with Diazepam to Enhance GABA-Mediated Conductance via a Distinct Binding Site

In electrophysiological experiments on cultured cortical neurons, Etazolate hydrochloride (0.3 to 100 μM) potentiated the response to exogenously applied GABA and acted synergistically with diazepam to enhance GABA-mediated conductance [1]. Unlike diazepam, which binds directly to the benzodiazepine recognition site, Etazolate hydrochloride increases [3H]flunitrazepam binding and interacts with the postsynaptic GABA receptor complex at a site distinct from either the GABA recognition site or the benzodiazepine binding site [2]. Etazolate hydrochloride does not increase glycine-mediated conductance changes, confirming specificity for GABAergic transmission.

GABA-A receptor synergistic modulation electrophysiology

Etazolate Hydrochloride Inhibits [3H]Dihydropicrotoxinin Binding with IC50 of 6-8 μM, Defining Its Interaction at the Barbiturate/Picrotoxinin Site

In receptor binding studies using a Lubrol-solubilized fraction from rat brain containing specific binding sites for [3H]benzodiazepines, [α-3H]dihydropicrotoxinin (DHP), and [3H]muscimol, Etazolate hydrochloride inhibited [3H]DHP binding with an IC50 value of 6-8 μM [1]. This inhibitory activity at the DHP-sensitive (picrotoxinin/barbiturate) site is a defining feature that distinguishes Etazolate hydrochloride from benzodiazepines and from PDE4 inhibitors lacking GABA-A activity. Like pentobarbital, Etazolate hydrochloride modulates benzodiazepine binding via this DHP-sensitive site of the benzodiazepine-GABA receptor-ionophore complex [2].

GABA-A receptor picrotoxinin site binding affinity

Etazolate Hydrochloride Activates α-Secretase and Induces sAPPα Production: A Distinct Activity Absent in Standard PDE4 Inhibitors

Etazolate hydrochloride functions as an α-secretase activator and induces the production of soluble amyloid precursor protein (sAPPα) . In a mouse traumatic brain injury (TBI) model, Etazolate hydrochloride (1-3 mg/kg, i.p.) reduced neuroinflammation and provided persistent neuroprotection [1]. This α-secretase activating property is not shared by standard PDE4 inhibitors such as rolipram or Ro20-1724, which act solely through cAMP elevation without direct modulation of APP processing. Additionally, Etazolate hydrochloride was evaluated in a Phase IIA clinical study for Alzheimer's disease (as EHT 0202) and was reported to be safe and generally well tolerated in combination with acetylcholinesterase inhibitors [2].

α-secretase sAPPα neuroprotection

Etazolate Hydrochloride Exhibits Anxiolytic-Like Effects at Low Doses (0.25-1 mg/kg i.p.) in Experimental Mouse Models of Anxiety

In experimental mouse models of anxiety, Etazolate hydrochloride (0.25-1 mg/kg, i.p.) exhibited significant anxiolytic-like effects [1]. In the chronic unpredictable mild stress (CUMS) model, Etazolate hydrochloride (0.5 and 1 mg/kg, p.o. once daily for 21 days) reversed depression- and anxiety-like behaviors, decreased elevated serum corticosterone levels, and increased brain-derived neurotrophic factor (BDNF) levels [2]. While standard PDE4 inhibitors like rolipram also show antidepressant-like effects, Etazolate hydrochloride's combined PDE4 inhibition and GABA-A modulation may contribute to its distinct behavioral profile at these low doses.

anxiolytic behavioral pharmacology in vivo efficacy

Etazolate Hydrochloride Optimal Research and Industrial Application Scenarios Based on Differentiating Evidence


Parasitic PDE4 Enzymology Studies Requiring Higher Potency Than Rolipram

For researchers studying cAMP-specific phosphodiesterases in parasitic organisms such as Trypanosoma cruzi, Etazolate hydrochloride provides an 8-fold more potent inhibitory tool than rolipram (IC50 1.3 μM vs. 10.46 μM) [1]. This potency advantage enables effective PDE4 inhibition at lower compound concentrations, reducing potential off-target effects in parasitic model systems. The compound should be prioritized over rolipram for Chagas disease-related PDE4 research where higher potency is required.

GABA-A Receptor Modulation Studies Requiring Non-Benzodiazepine Pharmacology

Etazolate hydrochloride is indicated for investigations of GABA-A receptor modulation that cannot be addressed with benzodiazepines. The compound binds at a site distinct from the benzodiazepine recognition site, inhibits [3H]dihydropicrotoxinin binding with an IC50 of 6-8 μM, and acts synergistically with diazepam to enhance GABA-mediated conductance [2][3]. Researchers studying picrotoxinin/barbiturate-sensitive sites or benzodiazepine-GABA receptor-ionophore complex interactions should select Etazolate hydrochloride over benzodiazepines or standard PDE4 inhibitors.

Alzheimer's Disease and Neuroinflammation Research Requiring Dual PDE4 Inhibition and α-Secretase Activation

For Alzheimer's disease and neuroinflammation studies, Etazolate hydrochloride offers a unique combination of PDE4 inhibition and α-secretase activation with sAPPα induction, a property not found in standard PDE4 inhibitors such as rolipram or Ro20-1724 . The compound's demonstrated neuroprotective effects in mouse traumatic brain injury models at 1-3 mg/kg i.p. and favorable tolerability profile in Phase IIA Alzheimer's clinical trials [4] make it the appropriate choice for preclinical studies of APP processing, neuroinflammation, or disease-modifying strategies where this dual pharmacology is essential.

Behavioral Pharmacology Studies of Combined PDE4/GABA-A Mechanisms in Anxiety and Depression

Etazolate hydrochloride should be selected for rodent behavioral studies investigating the intersection of cAMP signaling and GABAergic transmission in anxiety and depression. The compound demonstrates anxiolytic-like effects at 0.25-1 mg/kg i.p. in mouse anxiety models and reverses CUMS-induced behavioral deficits at 0.5-1 mg/kg p.o., with concurrent modulation of HPA axis activity and BDNF levels [5][6]. These in vivo findings support procurement of Etazolate hydrochloride for studies where both PDE4 inhibitory and GABA-A modulatory activities are hypothesized to contribute to behavioral outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Etazolate Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.